3-Aminobicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride
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Overview
Description
3-Aminobicyclo[321]octane-3-carboxylic acid;hydrochloride is a bicyclic amino acid derivative It is known for its unique structure, which includes a bicyclo[321]octane ring system
Scientific Research Applications
3-Aminobicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . It’s recommended to refer to the MSDS for complete safety information .
Mechanism of Action
Target of Action
The primary target of 3-Aminobicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride is the Na±independent membrane transport system L . This system is found in various cell types, including the Ehrlich ascites tumor cell and the rat hepatoma cell line HTC .
Mode of Action
This compound: interacts with its target by inhibiting the cellular uptake of known system-specific amino acids . This compound has been found to be more reactive than the bicycloheptane analogue with the Na±independent amino acid transport system of the test cells .
Biochemical Pathways
The biochemical pathway affected by This compound is the amino acid transport system. Specifically, it inhibits the Na±independent system L, which favors neutral amino acids
Result of Action
The molecular and cellular effects of This compound ’s action are primarily related to its inhibitory effect on the cellular uptake of system-specific amino acids . This can potentially affect the metabolic processes within the cell that rely on these amino acids.
Biochemical Analysis
Biochemical Properties
The compound 3-Aminobicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride has been shown to interact with various biomolecules. It has been found to be more reactive than its analogues with the Na±independent amino acid transport system of test cells . This suggests that it may interact with enzymes and proteins involved in this transport system .
Cellular Effects
In cellular processes, this compound has been observed to inhibit the cellular uptake of known system-specific amino acids . This suggests that it may influence cell function by modulating the availability of these amino acids .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with biomolecules. Its inhibitory action on the cellular uptake of amino acids suggests that it may bind to transport proteins, potentially inhibiting or activating enzymes involved in this process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminobicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride typically involves the following steps:
Formation of the Bicyclic Ring System: The bicyclo[3.2.1]octane ring system is formed through a series of cyclization reactions. These reactions often involve the use of strong acids or bases to facilitate the formation of the ring structure.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction. This step typically requires the use of a suitable amine and a strong nucleophile.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction. This step often involves the use of carbon dioxide and a suitable catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt. This is typically achieved by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the desired product and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
3-Aminobicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The amino and carboxylic acid groups can undergo substitution reactions with various reagents. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the bicyclic ring system.
Reduction: Reduced forms of the amino and carboxylic acid groups.
Substitution: Substituted derivatives with various functional groups.
Comparison with Similar Compounds
Similar Compounds
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid: A similar bicyclic amino acid with a different ring structure.
3-Aminobicyclo[3.2.1]octane-2-carboxylic acid: A closely related compound with a different position of the carboxylic acid group.
Uniqueness
3-Aminobicyclo[321]octane-3-carboxylic acid;hydrochloride is unique due to its specific ring structure and the position of the amino and carboxylic acid groups
Properties
IUPAC Name |
3-aminobicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c10-9(8(11)12)4-6-1-2-7(3-6)5-9;/h6-7H,1-5,10H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMUHDONAYPOSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC(C2)(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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